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Compound of Interest

Compound Name: 7-Hydroxymethotrexate-d3

Cat. No.: B12394060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of 7-

Hydroxymethotrexate (7-OH-MTX), a major metabolite of the widely used anticancer and

antirheumatic drug, Methotrexate (MTX). The synthesis of isotopically labeled 7-OH-MTX is

crucial for a variety of research applications, including pharmacokinetic studies, metabolic fate

determination, and as an internal standard for quantitative bioanalysis by mass spectrometry.

This document details synthetic strategies for introducing stable isotopes such as Carbon-13

(¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D), presents quantitative data in structured

tables, and provides detailed experimental protocols.

Introduction to 7-Hydroxymethotrexate and Isotopic
Labeling
7-Hydroxymethotrexate is formed in the liver by the action of aldehyde oxidase on

methotrexate.[1] While generally less active than its parent compound, 7-OH-MTX can

contribute to the therapeutic and toxic effects of methotrexate, particularly at high doses.[2]

Isotopic labeling, the replacement of an atom in a molecule with its isotope, is an indispensable

tool in drug development. Stable isotopes like ²H, ¹³C, and ¹⁵N are non-radioactive and can be

detected by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]

Labeled compounds are essential for differentiating the analyte from endogenous substances

and for accurate quantification in complex biological matrices.[4]
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Synthetic Strategies for Isotopic Labeling of 7-
Hydroxymethotrexate
The introduction of an isotopic label into the 7-OH-MTX molecule can be achieved through

various synthetic routes. The choice of strategy depends on the desired isotope and its position

within the molecule.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling at the C-7
Position
A key synthetic route to 7-OH-MTX involves the introduction of a cyano group at the C-7

position of the pteridine ring of a methotrexate precursor, followed by hydrolysis.[5] This

pathway offers a direct method for introducing a ¹³C or ¹⁵N label by using an isotopically labeled

cyanide salt, such as Potassium [¹³C]cyanide (K¹³CN) or Potassium [¹⁵N]cyanide (K¹⁵CN).

The general workflow for this labeling strategy is depicted below:

Methotrexate Dimethyl Ester

7-[¹³C or ¹⁵N]Cyano-Methotrexate
Dimethyl Ester

Diethyl Phosphorocyanidate
+ K¹³CN or K¹⁵CN

7-Hydroxy-[7-¹³C or ¹⁵N]Methotrexate

Hydrolysis

Click to download full resolution via product page

Caption: Synthetic pathway for ¹³C or ¹⁵N labeling of 7-Hydroxymethotrexate.

Deuterium (²H) Labeling
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Commercially available 7-Hydroxymethotrexate-d3 is typically deuterated on the N-methyl

group of the p-aminobenzoylglutamic acid moiety.[3][6] This is likely achieved by using a

deuterated precursor, such as [²H₃]-methyl iodide, during the synthesis of methotrexate, which

is then metabolized to 7-OH-MTX.

A hypothetical approach for direct deuteration of the pteridine ring of 7-OH-MTX could involve a

metal-catalyzed hydrogen-deuterium (H-D) exchange. This method utilizes a deuterium source,

such as deuterium oxide (D₂O), and a catalyst to exchange protons on the aromatic ring with

deuterons.

The proposed workflow for direct deuteration is as follows:

7-Hydroxymethotrexate

Deuterated 7-Hydroxymethotrexate

H-D Exchange Catalyst
+ D₂O

Click to download full resolution via product page

Caption: Proposed workflow for direct deuterium labeling of 7-Hydroxymethotrexate.

Experimental Protocols
The following are detailed, representative protocols for the synthesis and analysis of

isotopically labeled 7-Hydroxymethotrexate.

Synthesis of 7-Hydroxy-[7-¹³C]methotrexate
Step 1: Synthesis of 7-[¹³C]Cyano-Methotrexate Dimethyl Ester[5]

Materials: Methotrexate dimethyl ester, Potassium [¹³C]cyanide (K¹³CN), Diethyl

phosphorocyanidate, Triethylamine, Dimethylformamide (DMF).

Procedure:
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Dissolve methotrexate dimethyl ester in anhydrous DMF.

Add triethylamine to the solution and cool to 0°C.

In a separate flask, prepare a solution of K¹³CN in a minimal amount of water and add it to

the reaction mixture.

Add diethyl phosphorocyanidate dropwise to the cooled solution.

Allow the reaction to stir at room temperature overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with ethyl

acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 7-Hydroxy-[7-¹³C]methotrexate[5]

Materials: 7-[¹³C]Cyano-Methotrexate Dimethyl Ester, Sodium hydroxide, Water, Hydrochloric

acid.

Procedure:

Dissolve the purified 7-[¹³C]Cyano-Methotrexate Dimethyl Ester in an aqueous solution of

sodium hydroxide.

Heat the mixture at reflux for several hours.

Monitor the hydrolysis by High-Performance Liquid Chromatography (HPLC).

After completion, cool the reaction mixture to room temperature.

Acidify the solution with hydrochloric acid to precipitate the product.
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Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Hypothetical Protocol for Deuteration of 7-
Hydroxymethotrexate

Materials: 7-Hydroxymethotrexate, Deuterium oxide (D₂O), Palladium on carbon (Pd/C)

catalyst.

Procedure:

Suspend 7-Hydroxymethotrexate in D₂O.

Add a catalytic amount of 10% Pd/C.

Heat the mixture in a sealed vessel at an elevated temperature (e.g., 100-150°C) for an

extended period (e.g., 24-48 hours).

Cool the reaction mixture and filter to remove the catalyst.

Lyophilize the filtrate to obtain the deuterated product.

Analyze the product by mass spectrometry to determine the degree of deuterium

incorporation.

Analytical Protocol: LC-MS/MS Quantification
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a

triple quadrupole mass spectrometer.

Chromatographic Conditions:

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A suitable gradient from low to high organic phase to elute 7-OH-MTX.
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Flow Rate: 0.3-0.5 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion

transitions for the analyte and the isotopically labeled internal standard.

Data Presentation
The following tables summarize key quantitative data for isotopically labeled 7-

Hydroxymethotrexate.

Table 1: Mass Spectrometric Data for 7-Hydroxymethotrexate and its Isotopologues

Compound
Molecular
Formula

Exact Mass
(m/z)

Monitored
MRM
Transition
(Precursor →
Product)

Reference

7-

Hydroxymethotre

xate

C₂₀H₂₂N₈O₆ 470.166 471.2 → 324.1 [4][7]

7-Hydroxy-[7-

¹³C]methotrexate
C₁₉¹³CH₂₂N₈O₆ 471.169 472.2 → 325.1 -

7-Hydroxy-[7-

¹⁵N]methotrexate
C₂₀H₂₂N₇¹⁵NO₆ 471.163 472.2 → 324.1 -

7-

Hydroxymethotre

xate-d3

C₂₀H₁₉D₃N₈O₆ 473.185 474.2 → 327.1 [7]

Table 2: Physicochemical Properties of 7-Hydroxymethotrexate
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Property Value Reference

Molecular Weight 470.44 g/mol [3]

Appearance
Yellow to orange-brown

crystalline powder
[8]

Water Solubility Poor [9]

pKa 4.7 - 5.5 (for parent MTX) [9]

Logical Relationships in Analytical Workflow
The use of an isotopically labeled internal standard is fundamental for accurate quantification in

bioanalytical methods. The following diagram illustrates the logical workflow.
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Caption: Workflow for bioanalysis using an isotopically labeled internal standard.
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Conclusion
This guide has provided a detailed overview of the isotopic labeling of 7-Hydroxymethotrexate,

a critical metabolite of methotrexate. The synthetic strategies outlined for ¹³C, ¹⁵N, and ²H

labeling, along with the detailed experimental and analytical protocols, offer a valuable

resource for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. The use

of isotopically labeled 7-OH-MTX as an internal standard is paramount for the development of

robust and accurate bioanalytical methods, which are essential for understanding the clinical

pharmacology of methotrexate and optimizing its therapeutic use. While a direct, published

protocol for the deuteration of 7-OH-MTX is not readily available, the proposed H-D exchange

method provides a plausible starting point for further investigation. The continued development

of synthetic and analytical methodologies for isotopically labeled metabolites will undoubtedly

advance our understanding of drug action and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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